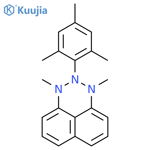

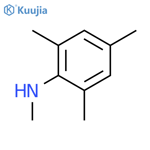

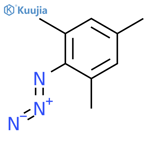

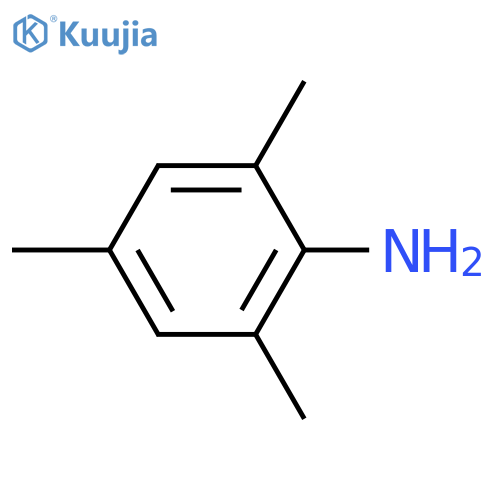

Cas no 88-05-1 (2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 化学的及び物理的性質

名前と識別子

-

- 2,4,6-Trimethylaniline

- 2,4,6-trimethylbenzenamine

- 2,4,6-Trimethylaniline (mesidine)

- Mesidine

- 2,4,6-(Me)3-C6H4NH2

- 2,4,6-tri-MePhNH2

- 2,4,6-trimethyl-aniline

- 2-Amino-1,3,5-trimethylbenzene

- 2-Aminomesitylene

- Aminomesitylene

- Aniline,2,4,6-trimethyl

- Benzenamine,2,4,6-trimethyl

- Mesidin

- Mesitylamine

- 2,4,6-Trimethylbenzenamine (ACI)

- Aniline, 2,4,6-trimethyl- (6CI, 8CI)

- 1-Amino-2,4,6-trimethylbenzene

- 2,4,6-Trimethylphenylamine

- Mesitylene, 2-amino-

- NSC 31

- 2,4,6-Trimethylaniline (Mesidine), ND25=1,4959

-

- MDL: MFCD00007740

- インチ: 1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3

- InChIKey: KWVPRPSXBZNOHS-UHFFFAOYSA-N

- ほほえんだ: NC1C(C)=CC(C)=CC=1C

- BRN: 636559

計算された属性

- せいみつぶんしりょう: 135.10500

- どういたいしつりょう: 135.104799

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 99.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 26

じっけんとくせい

- 色と性状: 薄い黄色の油は、光にさらされると酸化しやすく、色を濃くします。

- 密度みつど: 0.963 g/mL at 25 °C(lit.)

- ゆうかいてん: -5 ºC

- ふってん: 230°C

- フラッシュポイント: 華氏温度:204.8°f

摂氏度:96°c - 屈折率: n20/D 1.551(lit.)

- すいようせい: 不溶性

- PSA: 26.02000

- LogP: 2.77520

- ようかいせい: 四塩化炭素に微溶解し、アセトンなどの有機溶媒に溶けやすい。

- かんど: 空気と光に敏感

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H302,H312,H315,H319,H330

- 警告文: P260,P280,P284,P305+P351+P338,P310

- 危険物輸送番号:UN 2810 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 21/22-26-36/38

- セキュリティの説明: S26-S28-S36/37-S45-S28A

- RTECS番号:BZ0700000

-

危険物標識:

- 包装等級:III

- リスク用語:R23/24/25; R33

- 包装グループ:II

- 危険レベル:6.1

- TSCA:Yes

- セキュリティ用語:6.1

- ちょぞうじょうけん:火元から遠ざかる。日陰で乾燥した場所に保管する。密閉容器に保管する。

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関コード:

2921430090概要:

2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)

要約:

HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T796030-50g |

2,4,6-Trimethylaniline |

88-05-1 | 50g |

$131.00 | 2023-05-17 | ||

| TRC | T796030-200 g |

2,4,6-Trimethylaniline |

88-05-1 | 200g |

215.00 | 2021-07-16 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0467-500ml |

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 |

88-05-1 | 99.0%(GC) | 500ml |

¥1150.0 | 2022-06-10 | |

| abcr | AB119924-100 g |

2,4,6-Trimethylaniline, 98%; . |

88-05-1 | 98% | 100g |

€26.50 | 2023-05-10 | |

| Life Chemicals | F2190-0482-0.25g |

"2,4,6-Trimethylaniline (Mesidine), ND25=1,4959" |

88-05-1 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| Life Chemicals | F2190-0482-1g |

"2,4,6-Trimethylaniline (Mesidine), ND25=1,4959" |

88-05-1 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| Key Organics Ltd | STR00896-5MG |

2,4,6-Trimethylaniline |

88-05-1 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T74130-500ml |

2,4,6-Trimethylaniline |

88-05-1 | 98% | 500ml |

¥448.0 | 2023-09-06 | |

| ChemScence | CS-W007785-1000g |

2,4,6-Trimethylaniline |

88-05-1 | 1000g |

$160.0 | 2021-09-02 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012764-100ml |

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 |

88-05-1 | 98% | 100ml |

¥83 | 2024-05-21 |

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

1.2 Reagents: Azidotrimethylsilane

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

1.2 Reagents: Methanol Solvents: Water ; 5 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

ごうせいかいろ 11

1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 24 h, 10 bar, 120 °C

ごうせいかいろ 12

ごうせいかいろ 13

1.2 Reagents: Sodium chloride Solvents: Water

ごうせいかいろ 14

ごうせいかいろ 15

ごうせいかいろ 16

1.2 Reagents: 2,4,6-Tris(4-methylphenoxy)-1,3,5-triazine ; 1 h, rt; 10 h, 110 °C

1.3 Reagents: Ammonium carbonate , Tripotassium phosphate Catalysts: (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]dichloronickel Solvents: 1,4-Dioxane ; 12 h, 100 °C

ごうせいかいろ 17

ごうせいかいろ 18

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; 22 °C; 1 h, 22 °C

ごうせいかいろ 19

1.2 Reagents: Sodium bicarbonate Solvents: Water

ごうせいかいろ 20

ごうせいかいろ 21

ごうせいかいろ 22

ごうせいかいろ 23

ごうせいかいろ 24

ごうせいかいろ 25

ごうせいかいろ 26

ごうせいかいろ 27

ごうせいかいろ 28

1.2 Reagents: Ammonium chloride Solvents: Water

ごうせいかいろ 29

ごうせいかいろ 30

ごうせいかいろ 31

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Raw materials

- Iodonium, bis(2,4,6-trimethylphenyl)-

- 1H-Naphtho[1,8-de]-1,2,3-triazine, 2,3-dihydro-1,3-dimethyl-2-(2,4,6-trimethylphenyl)-

- 2-Nitromesitylene

- 1-(2,4,6-trimethylphenyl)ethan-1-one

- Borate(1-),tetrafluoro-

- 2-Bromomesitylene

- 2,4,6-Trimethylbenzoic acid

- Benzenamine, N-(diphenylmethylene)-2,4,6-trimethyl-

- 2-Chloromesitylene

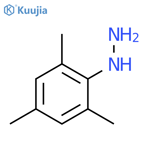

- Mesitylhydrazine Hydrochloride

- Benzenesulfonic acid,4-methyl-, ion(1-)

- 5-(2,4,6-Trimethylphenyl)thianthrenium

- (e)-dimesityldiazene

- 2-azido-1,3,5-trimethylbenzene

- N,N-Dibenzyl-2,4,6-trimethylaniline

- N,2,4,6-Tetramethylaniline

- Phenol, 2,4,6-trimethyl-, 4-methylbenzenesulfonate

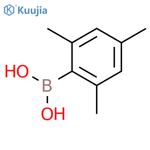

- 2,4,6-Trimethylphenylboronic acid

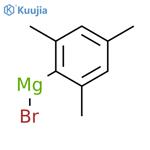

- Magnesium,bromo(2,4,6-trimethylphenyl)-

- 2,4,6-Trimethylphenol

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Preparation Products

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 サプライヤー

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 関連文献

-

Wenjie Zhao,Longhui Liu,Yunzhen Jia,Hang Yuan,Lining Pan,Lijun He,Guoqiang Xiang,Xiuming Jiang,Shusheng Zhang New J. Chem. 2018 42 1682

-

Robert W. Smith,James C. Reynolds,Sze-Ling Lee,Colin S. Creaser Anal. Methods 2013 5 3799

-

3. Novel generation of parent, alkyl, dialkyl and alicyclic nitrenium ions in photolyses of pyridinium, quinolinium, bipyridinium and phenanthrolinium salts and aromatic N-substitution by nitrenium ionsHiroshi Takeuchi,Satoshi Hayakawa,Toshikatsu Tanahashi,Atsushi Kobayashi,Taki Adachi,Dai Higuchi J. Chem. Soc. Perkin Trans. 2 1991 847

-

Hung-Ju Yen,Jia-Hao Wu,Yun-Hsuan Huang,Wen-Chang Wang,Kueir-Rarn Lee,Guey-Sheng Liou Polym. Chem. 2014 5 4219

-

5. Molecular polarisability. The Molar Kerr constants of aniline and of three substituted anilines in a variety of non-polar mediaM. J. Aroney,R. J. W. Le Fèvre,L. Radom,G. L. D. Ritchie J. Chem. Soc. B 1968 507

-

6. 86. Studies in peroxidase action. Part III. The oxidation of mesidineNorman B. Chapman,Bernard C. Saunders J. Chem. Soc. 1941 496

-

Mohammed N. Alnajrani,Francis S. Mair Dalton Trans. 2014 43 15727

-

8. Nucleophilic attacks on carbon–carbon double bonds. Part XIII. Vinylic substitution of 1,1-dicyano-2-p-dimethylaminophenyl-2-halogenoethylenes by aromatic amines in acetonitrileZvi Rappoport,Rachel Ta-Shma J. Chem. Soc. B 1971 871

-

Adelew Estifanos Filkale,Chandni Pathak New J. Chem. 2020 44 15109

-

Alexandra Velty,Avelino Corma Chem. Soc. Rev. 2023 52 1773

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959に関する追加情報

Recent Advances in the Study of 2,4,6-Trimethylaniline (Mesidine) and Its Applications in Chemical and Biomedical Research

2,4,6-Trimethylaniline (Mesidine), with the CAS number 88-05-1, is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Recent studies have highlighted its significance in chemical and biomedical research, particularly in the context of ND25=1,4959, a parameter that has been linked to its unique physicochemical properties. This research brief aims to provide an overview of the latest advancements in the understanding and applications of Mesidine, focusing on its role in drug development and other industrial applications.

One of the most notable recent findings is the enhanced stability and reactivity of Mesidine under specific conditions, which has been attributed to its molecular structure. Researchers have utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate the compound's behavior in various solvents and reaction environments. These studies have provided valuable insights into optimizing synthetic pathways for Mesidine-derived compounds, thereby improving yield and purity.

In the biomedical field, Mesidine has shown promise as a precursor in the synthesis of novel therapeutic agents. For instance, recent studies have explored its potential in developing anti-inflammatory and antimicrobial compounds. The ND25=1,4959 parameter has been particularly useful in predicting the bioactivity of these derivatives, offering a new avenue for drug discovery. Additionally, computational modeling has been employed to predict the interactions of Mesidine derivatives with biological targets, further accelerating the drug development process.

Another area of interest is the environmental impact of Mesidine and its derivatives. Recent research has focused on developing greener synthetic methods to minimize waste and reduce the ecological footprint of Mesidine production. Catalytic processes and solvent-free reactions have been investigated as sustainable alternatives, demonstrating significant improvements in efficiency and environmental compatibility.

In conclusion, the latest research on 2,4,6-Trimethylaniline (Mesidine) underscores its versatility and importance in both chemical and biomedical applications. The parameter ND25=1,4959 has emerged as a critical factor in understanding its properties and optimizing its use. Future studies are expected to further explore the potential of Mesidine in drug development and sustainable chemistry, paving the way for innovative solutions in these fields.

88-05-1 (2,4,6-Trimethylaniline (Mesidine), ND25=1,4959) 関連製品

- 87-17-2(Salicylanilide)

- 367-21-5(3-Chloro-4-fluoroaniline)

- 101-21-3(Chlorpropham)

- 92-31-9(Toluidine Blue Indicator Solution)

- 99-97-8(4-Dimethylamino Toluene)

- 99-88-7(4-Isopropylaniline)

- 367-34-0(2,4,5-Trifluoroaniline)

- 538-51-2(N,1-diphenylmethanimine)

- 540-37-4(4-Iodoaniline)

- 527-20-8(2,3,4,5,6-Pentachlorobenzeneamine)